3,5,9-trimethyl-6-[3-oxo-3-(4-phenylpiperazino)propyl]-7H-furo[3,2-g]chromen-7-one
CAS No.:
Cat. No.: VC14998479
Molecular Formula: C27H28N2O4
Molecular Weight: 444.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H28N2O4 |
|---|---|
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | 3,5,9-trimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]furo[3,2-g]chromen-7-one |
| Standard InChI | InChI=1S/C27H28N2O4/c1-17-16-32-25-19(3)26-23(15-22(17)25)18(2)21(27(31)33-26)9-10-24(30)29-13-11-28(12-14-29)20-7-5-4-6-8-20/h4-8,15-16H,9-14H2,1-3H3 |
| Standard InChI Key | TZTPPNVBZXWLRI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)C5=CC=CC=C5)C)C |
Introduction
3,5,9-trimethyl-6-[3-oxo-3-(4-phenylpiperazino)propyl]-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenes. These compounds are derivatives of chromenes and are characterized by their fused furan and chromene rings. The presence of a piperazine moiety in this compound suggests potential interactions with biological systems, particularly in the context of receptor binding, making it of interest in medicinal chemistry and pharmacology.
Key Structural Data:
-
Molecular Formula: Not explicitly provided in the search results, but typically involves a combination of carbon, hydrogen, nitrogen, and oxygen atoms.
-
Molecular Weight: Not specified in the search results.
-
Functional Groups: Furan, chromene, ketone, and piperazine moieties.
Synthesis
The synthesis of 3,5,9-trimethyl-6-[3-oxo-3-(4-phenylpiperazino)propyl]-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. Common methods include various condensation and coupling reactions, each requiring careful optimization of reaction conditions to ensure high yields and purity. Techniques such as chromatography may be employed for purification.
Synthesis Steps:
-
Starting Materials: Typically involve precursors with the necessary functional groups for the furochromene core and the piperazine side chain.
-
Reaction Conditions: Temperature, solvent choice, and reaction time must be optimized for each step.
-
Purification Methods: Chromatography is commonly used to achieve high purity.
Potential Applications
Given its complex structure and the presence of a piperazine moiety, 3,5,9-trimethyl-6-[3-oxo-3-(4-phenylpiperazino)propyl]-7H-furo[3,2-g]chromen-7-one may have diverse applications in scientific research, particularly in drug development. The compound's unique structure allows for potential interactions with biological systems, suggesting it could be explored for various pharmacological activities.
Potential Pharmacological Activities:
-
Receptor Binding: The piperazine moiety may interact with specific receptors, influencing biological pathways.
-
Cytotoxicity: Similar compounds have shown cytotoxic effects against cancer cell lines, though specific data for this compound is not available .
Data Table: Biological Activities of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume